molecular formula C19H23NO3S2 B3405653 (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1396892-26-4

(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B3405653
CAS No.: 1396892-26-4
M. Wt: 377.5
InChI Key: KPDUTTWIPOBALG-GXDHUFHOSA-N
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Description

(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a styrylsulfonyl group and a furan-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Styrylsulfonyl Group: This step involves the reaction of the piperidine derivative with a styrylsulfonyl chloride under basic conditions.

    Attachment of the Furan-2-ylmethylthio Group: The final step involves the nucleophilic substitution reaction where the furan-2-ylmethylthio group is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring and the thioether linkage can be oxidized under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thioether positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine is studied for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological activities, including potential use as therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperidine moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(phenylsulfonyl)piperidine: Similar structure but with a phenyl group instead of a styryl group.

    (E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine: Similar structure but with a methyl group instead of a styryl group.

Uniqueness

(E)-4-(((furan-2-ylmethyl)thio)methyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of the styrylsulfonyl group, which can impart distinct electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c21-25(22,14-10-17-5-2-1-3-6-17)20-11-8-18(9-12-20)15-24-16-19-7-4-13-23-19/h1-7,10,13-14,18H,8-9,11-12,15-16H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDUTTWIPOBALG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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